molecular formula C16H8N4O5 B118807 Mpb-N3 CAS No. 151391-35-4

Mpb-N3

Cat. No.: B118807
CAS No.: 151391-35-4
M. Wt: 336.26 g/mol
InChI Key: KWBRECSKGKGJMI-UHFFFAOYSA-N
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Description

Mpb-N3 is a complex organic compound characterized by its unique structure, which includes a dioxoloisoindole core and a benzoyl azide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mpb-N3 typically involves multiple steps. One common method starts with the preparation of the dioxoloisoindole core, followed by the introduction of the benzoyl group and finally the azide group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Mpb-N3 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

Mpb-N3 has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and labeling agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mpb-N3 involves its reactivity with various biological and chemical targets. The azide group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,7-Dioxo-5,7-dihydro-2H,6H-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide
  • 6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’:5,6]benzofuro[3,2-c]chromen-3-ol

Uniqueness

Mpb-N3 is unique due to its specific structure, which combines a dioxoloisoindole core with a benzoyl azide group

Properties

CAS No.

151391-35-4

Molecular Formula

C16H8N4O5

Molecular Weight

336.26 g/mol

IUPAC Name

3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide

InChI

InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2

InChI Key

KWBRECSKGKGJMI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-]

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-]

Synonyms

3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide
MPB-N3

Origin of Product

United States

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